DL-Ethionine

Description

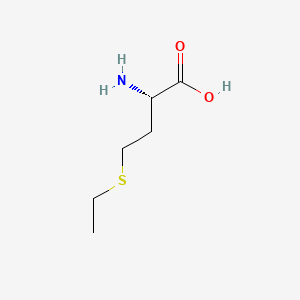

S-ethylhomocysteine is a non-proteinogenic alpha-amino acid that is methionine in which the S-methyl group is replaced by an S-ethyl group. It is an organic sulfide and a non-proteinogenic alpha-amino acid.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-ethylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLZPLKKBSSKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020579 | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dl-ethionine is a white crystalline flakes. (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67-21-0, 535-32-0, 13073-35-3 | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-Ethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ETHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homocysteine, S-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-amino-4-(ethylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AK1Y27MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

516 to 523 °F (decomposes) (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Biochemical Maze: A Technical Guide to the Cellular Perturbations of DL-Ethionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Ethionine, the ethyl analog of the essential amino acid L-methionine, serves as a potent research tool to dissect fundamental cellular processes. Its administration in experimental models elicits a cascade of predictable and reproducible biochemical derangements, primarily stemming from its role as a metabolic antagonist. This technical guide provides an in-depth exploration of the core biochemical pathways affected by DL-ethionine, offering a mechanistic understanding of its actions and detailed protocols for its application in research. We will delve into its profound impact on cellular energetics, macromolecular synthesis, and epigenetic regulation, providing field-proven insights for researchers leveraging this compound to model human diseases and investigate therapeutic interventions.

The Central Hub of Disruption: ATP Trapping and the Genesis of S-Adenosylethionine

The primary molecular insult initiated by DL-ethionine is its enzymatic conversion to S-adenosylethionine (SAE) by methionine adenosyltransferase (MAT). This reaction mimics the physiological synthesis of S-adenosylmethionine (SAM), the universal methyl donor. However, the resulting SAE is a metabolic dead-end product. It is a poor substrate for the vast majority of methyltransferases, yet it potently inhibits them.

Crucially, the synthesis of SAE consumes one molecule of ATP, which is not efficiently regenerated. This "ATP trapping" mechanism leads to a rapid and severe depletion of hepatic ATP pools.[1][2] This precipitous drop in cellular energy currency is the linchpin of ethionine's downstream effects, impacting a multitude of ATP-dependent processes.

Visualizing the Initial Metabolic Blockade

Caption: DL-Ethionine competitively inhibits the methionine cycle, leading to the formation of S-adenosylethionine (SAE) and depletion of ATP.

The Ripple Effect: Downstream Consequences of ATP Depletion and Impaired Methylation

The cellular sequelae of ATP depletion and impaired methylation are far-reaching, affecting critical biochemical pathways.

Derailment of Protein Synthesis: An mTOR-Dependent Mechanism

The inhibition of protein synthesis is a hallmark of ethionine toxicity.[3] The depletion of cellular ATP directly impacts the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[4][5] Reduced ATP levels lead to the dephosphorylation and inactivation of key mTOR downstream effectors, including the 70-kDa ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5] This results in a global shutdown of cap-dependent translation initiation.[5]

Objective: To quantify the inhibition of de novo protein synthesis in cultured cells or animal tissues following DL-ethionine treatment.

Methodology: ³⁵S-Methionine/Cysteine Incorporation Assay

-

Treatment: Expose cultured cells (e.g., primary hepatocytes, HepG2 cells) or administer DL-ethionine to experimental animals (e.g., rats, mice) at a predetermined dose and time course.

-

Radiolabeling:

-

For cell cultures: Replace the culture medium with methionine/cysteine-free medium containing a known concentration of ³⁵S-methionine/cysteine (e.g., 50-100 µCi/mL) and incubate for a defined period (e.g., 30-60 minutes).

-

For animal studies: Administer ³⁵S-methionine/cysteine (e.g., 750 µCi/kg) via intravenous or intraperitoneal injection.[6]

-

-

Sample Collection and Lysis:

-

Cells: Wash cells with ice-cold PBS, and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Tissues: Harvest tissues of interest, snap-freeze in liquid nitrogen, and homogenize in lysis buffer.

-

-

Protein Precipitation: Precipitate total protein from the cell or tissue lysates using trichloroacetic acid (TCA).

-

Quantification:

-

Measure the radioactivity of the precipitated protein using a scintillation counter.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis: Express the rate of protein synthesis as counts per minute (CPM) per microgram of protein. Compare the rates between control and ethionine-treated groups.

Disruption of Lipid Homeostasis: The Genesis of Fatty Liver

DL-ethionine is a well-established inducer of hepatic steatosis, or fatty liver.[7][8] This is a multi-faceted process:

-

Impaired Lipoprotein Secretion: The synthesis and secretion of very low-density lipoproteins (VLDL), which are responsible for exporting triglycerides from the liver, are ATP-dependent processes. Ethionine-induced ATP depletion inhibits the assembly and secretion of VLDL particles, leading to the accumulation of triglycerides within hepatocytes.[9]

-

Inhibition of Mucosal Re-esterification: In the small intestine, ethionine inhibits the re-esterification of free fatty acids into triglycerides within the mucosal cells, a crucial step for their absorption and transport.[10]

Objective: To induce a fatty liver phenotype in rats for the study of hepatic steatosis.

Methodology:

-

Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).

-

DL-Ethionine Administration: Administer DL-ethionine intraperitoneally at a dose of 500-1000 mg/kg body weight.

-

Time Course: Fatty liver development is typically observed within 24-48 hours post-administration.

-

Assessment:

-

Histology: Harvest the liver, fix in 10% neutral buffered formalin, and process for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) to visualize lipid droplet accumulation. Oil Red O staining of frozen sections can be used for specific lipid visualization.

-

Biochemical Analysis: Homogenize liver tissue and extract lipids. Quantify triglyceride levels using a commercial assay kit.

-

Epigenetic Alterations: The Impact on DNA and RNA Methylation

The accumulation of SAE, a potent inhibitor of methyltransferases, coupled with the depletion of the methyl donor SAM, leads to significant alterations in cellular methylation patterns.

-

DNA Hypomethylation: Chronic administration of ethionine results in global DNA hypomethylation.[11][12][13] This can lead to altered gene expression and has been implicated in ethionine's carcinogenic properties.

-

Impaired RNA Maturation: The methylation of ribosomal RNA (rRNA) is essential for its proper processing and maturation. Ethionine-induced hypomethylation disrupts this process, leading to the degradation of rRNA precursors and an inhibition of ribosome biogenesis.[14]

Objective: To determine the extent of global DNA hypomethylation in response to DL-ethionine treatment.

Methodology: 5-mC ELISA

-

DNA Extraction: Isolate high-quality genomic DNA from control and ethionine-treated cells or tissues using a commercial DNA extraction kit.

-

Quantification and Purity Check: Determine the concentration and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio).

-

5-mC ELISA: Utilize a commercial global DNA methylation (5-mC) ELISA kit according to the manufacturer's instructions. These kits typically involve the binding of genomic DNA to a plate, followed by detection with an antibody specific for 5-methylcytosine (5-mC).

-

Data Analysis: Calculate the percentage of 5-mC in the DNA samples based on a standard curve. Compare the methylation levels between control and treated groups.

Advanced Methodologies for Interrogating Ethionine's Effects

Quantifying the Key Players: LC-MS/MS Analysis of SAM and SAE

Accurate quantification of SAM and SAE is critical for understanding the direct biochemical impact of ethionine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[4][7][9][11]

Objective: To simultaneously quantify SAM and SAE in biological samples.

Methodology:

-

Sample Preparation (Plasma):

-

Spike plasma samples with stable isotope-labeled internal standards (d3-SAM and d5-SAH).

-

Precipitate proteins with ice-cold acetone.[11]

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Data Analysis: Construct calibration curves using standards of known concentrations and quantify SAM and SAE in the samples by comparing their peak areas to those of the internal standards.

Visualizing the Analytical Workflow

Caption: A generalized workflow for the quantification of S-adenosylmethionine (SAM) and S-adenosylethionine (SAE) using LC-MS/MS.

The Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model

For studying chronic liver injury, fibrosis, and hepatocellular carcinoma, the choline-deficient, ethionine-supplemented (CDE) diet model in mice is a widely used and valuable tool. This model recapitulates many of the key features of human chronic liver disease.

Protocol: CDE Diet-Induced Chronic Liver Injury in Mice

Objective: To induce chronic liver injury, fibrosis, and a progenitor cell response in mice.

Methodology:

-

Animal Model: Use 6-week-old male C57BL/6J mice.

-

Dietary Regimen:

-

Provide a choline-deficient diet ad libitum.

-

Supplement the drinking water with 0.15% (w/v) DL-ethionine.

-

-

Duration: The duration of the diet can be varied to achieve different stages of liver injury, from steatohepatitis (1-2 weeks) to fibrosis and cirrhosis (6 weeks or longer).

-

Monitoring: Monitor animal health and body weight regularly. Expect a typical body weight loss.

-

Endpoint Analysis:

-

Serum Analysis: Collect blood via cardiac puncture for analysis of liver enzymes (ALT, AST).

-

Histopathology: Perfuse the liver and collect different lobes for histological analysis (H&E, Sirius Red for fibrosis) and immunofluorescence staining for specific cell populations (e.g., hepatic progenitor cells).

-

Concluding Remarks and Future Directions

DL-Ethionine remains an indispensable tool for probing the intricate network of biochemical pathways that govern cellular function. Its ability to induce a rapid and titratable depletion of ATP and disrupt cellular methylation provides a powerful model system for studying a range of pathologies, from liver disease to cancer. The experimental protocols detailed in this guide offer a robust framework for researchers to harness the potential of DL-ethionine in their investigations. Future research will likely focus on leveraging this model to identify novel therapeutic targets for metabolic and proliferative diseases and to further unravel the complex interplay between cellular energetics, epigenetic regulation, and disease pathogenesis.

References

-

Cerdà-Bernad, D., et al. (2022). Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. Metabolites, 12(4), 303. [Link]

-

Tirnitz-Parker, J. E. E., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of Visualized Experiments, (128), 56138. [Link]

-

Krijt, J., et al. (2013). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues. Journal of Chromatography B, 927, 130-135. [Link]

-

Tirnitz-Parker, J. E. E., et al. (2017). The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury. Journal of Visualized Experiments, (128), 56138. [Link]

-

Kuhlenbäumer, G., et al. (2012). Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 59, 143-148. [Link]

-

Krijt, J., et al. (2013). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues. Journal of Chromatography B, 927, 130-135. [Link]

-

Akhurst, B., et al. (2001). A modified choline-deficient, ethionine-supplemented diet protocol effectively induces oval cells in mouse liver. Hepatology, 34(3), 519-522. [Link]

-

Fleck, A., & Munro, H. N. (1971). The inhibition of protein synthesis in a rat brain system by ethionine in vitro and in vivo. Journal of Neurochemistry, 18(8), 1461-1468. [Link]

-

Schlunk, F. F., & Lombardi, B. (1967). On the ethionine-induced fatty liver in male and female rats. Laboratory Investigation, 17(3), 299-307. [Link]

-

Poirier, L. A., & Shivapurkar, N. (1984). Hypomethylation of DNA in ethionine-fed rats. Carcinogenesis, 5(8), 989-992. [Link]

-

Puddu, P., et al. (1966). Studies on ethionine-induced fatty liver. Biochemical Journal, 98(1), 163-167. [Link]

-

Ramm, G. A., et al. (2018). A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice. Disease Models & Mechanisms, 11(8), dmm034293. [Link]

-

Rao, K. S., et al. (1984). DNA hypomethylation in ethionine-induced rat preneoplastic hepatocyte nodules. Carcinogenesis, 5(4), 433-437. [Link]

-

Alam, S. Q., et al. (2005). Protein synthesis inhibition as a potential strategy for metabolic down-regulation. Shock, 23(3), 253-257. [Link]

-

Villa-Trevino, S., & Farber, E. (1968). On the ethionine-induced inhibition of protein synthesis in male and female rats--lack of effect on intestinal mucosa. Biochimica et Biophysica Acta, 158(3), 425-434. [Link]

-

Vaughan, M. H., et al. (1967). The effect of ethionine on ribonucleic acid synthesis in rat liver. Biochemical Journal, 103(2), 335-344. [Link]

-

Rawson, N. E., et al. (1994). L-ethionine, an amino acid analogue, stimulates eating in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 267(2), R612-R615. [Link]

-

Shiba, Y., & Kanno, Y. (1990). Effects of ATP depletion with DL-ethionine on biliary excretion of indocyanine green in the rat. Hiroshima Journal of Medical Sciences, 39(1), 11-14. [Link]

-

Anthony, J. C., et al. (2000). Translational initiation regulators are hypophosphorylated in rat liver during ethionine-mediated ATP depletion. American Journal of Physiology-Endocrinology and Metabolism, 279(6), E1282-E1289. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Protein synthesis inhibition as a potential strategy for metabolic down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on ethionine-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. On the ethionine-induced fatty liver in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypomethylation of DNA in ethionine-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA hypomethylation in ethionine-induced rat preneoplastic hepatocyte nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A modified choline-deficient, ethionine-supplemented diet protocol effectively induces oval cells in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Ethionine as a Methionine Antagonist

Abstract

DL-Ethionine, the ethyl analog of the essential amino acid L-methionine, serves as a potent and multifaceted metabolic antagonist. Its structural similarity to methionine allows it to deceptively enter and disrupt several fundamental cellular pathways. This guide provides a comprehensive technical overview of the core mechanisms through which DL-ethionine exerts its antagonistic effects. We will explore its bioactivation to S-adenosylethionine (SAE), the subsequent inhibition of critical transmethylation reactions, its erroneous incorporation into polypeptides leading to protein dysfunction, and the profound depletion of cellular adenosine triphosphate (ATP) pools. Furthermore, this document details established experimental protocols for utilizing DL-ethionine in both in vitro and in vivo research models, providing fellow scientists with the foundational knowledge to effectively leverage this compound in studies related to oncology, metabolic diseases, and cellular signaling.

Part 1: The Molecular Basis of Antagonism

The efficacy of DL-ethionine as a methionine antagonist is rooted in its structural mimicry. The substitution of methionine's terminal methyl group with an ethyl group is a subtle yet critical alteration that allows it to be recognized and processed by cellular machinery that normally acts on methionine[1].

Cellular Uptake and Bioactivation

Cells readily uptake DL-ethionine, presumably through the same transport systems intended for methionine. Once inside the cell, the primary and most crucial step in its mechanism of action is its interaction with the enzyme methionine adenosyltransferase (MAT). MAT catalyzes the reaction between methionine and ATP to form S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions[2][3].

Due to its structural similarity, ethionine serves as a substrate for MAT, leading to the formation of S-adenosylethionine (SAE)[4]. This reaction is central to all downstream toxic effects of ethionine.

Caption: Bioactivation of Methionine and Ethionine by MAT.

Part 2: A Triad of Cellular Disruption

The formation of SAE from DL-ethionine initiates a cascade of cytotoxic events. These can be broadly categorized into three interconnected mechanisms: inhibition of transmethylation, synthesis of aberrant proteins, and severe ATP depletion.

Inhibition of Transmethylation Reactions

S-adenosylmethionine (SAM) is the linchpin of cellular methylation, donating its methyl group to substrates like DNA, RNA, histones, and other proteins, thereby regulating everything from gene expression to signal transduction[2][5]. The product of this reaction, S-adenosylhomocysteine (SAH), is a potent feedback inhibitor of most methyltransferase enzymes[6].

S-adenosylethionine (SAE) functions as a powerful competitive inhibitor of these same methyltransferases[7][8]. It binds to the active site of these enzymes but is an extremely poor donor of its ethyl group. This competitive binding, coupled with the accumulation of SAE, effectively shuts down essential methylation processes. The consequences are profound, including hypomethylation of DNA, which can lead to altered gene expression and has been observed in ethionine-fed rats[1].

Incorporation into Proteins and Functional Impairment

The cellular machinery for protein synthesis, specifically the aminoacyl-tRNA synthetases, can mistake ethionine for methionine. This leads to the incorporation of ethionine into growing polypeptide chains at positions normally reserved for methionine[1][9].

Methionine residues in proteins have several roles beyond simply being a hydrophobic amino acid. They are often the initiating amino acid in translation and play roles in protein stability and antioxidant defense[10][11]. Replacing the methyl group with the bulkier ethyl group of ethionine can disrupt the delicate three-dimensional structure of proteins, leading to misfolding, loss of function, and potentially accelerated degradation[9].

Profound ATP Depletion via "ATP Trapping"

Perhaps the most acute and damaging effect of DL-ethionine administration, particularly in the liver, is a rapid and severe depletion of cellular ATP[12][13]. The synthesis of SAE from ethionine and ATP is an energetically costly reaction. The subsequent metabolic breakdown of SAE is significantly slower than that of SAM.

This disparity in synthesis and degradation rates leads to the "trapping" of the adenine moiety in the form of SAE, effectively sequestering it from the cellular pool needed to regenerate ATP[12][14]. This dramatic drop in ATP levels can reach as low as 25% of control values in rat liver models[12][15]. Such a severe energy crisis cripples numerous cellular functions, including ion transport, macromolecular synthesis, and signaling pathways. For instance, ethionine-induced ATP depletion has been shown to inhibit protein synthesis through the AMPK-independent downregulation of mTOR signaling[12][13].

Caption: The Three Core Mechanisms of DL-Ethionine Cytotoxicity.

Part 3: Experimental Applications and Protocols

DL-ethionine's potent and predictable effects make it an invaluable tool in biological research. It is widely used to model pathological conditions and to probe the importance of methionine metabolism.

In Vitro Models: Cell Culture Studies

In cell culture, DL-ethionine is used to study the effects of methylation inhibition, protein damage, and ATP depletion on cellular processes like proliferation, apoptosis, and differentiation.

General Protocol for Ethionine Treatment in Cell Culture:

-

Cell Seeding: Plate cells at a desired density (e.g., 2 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight.

-

Media Preparation: Prepare fresh culture medium. For dose-response experiments, create a stock solution of DL-ethionine in sterile PBS or culture medium and dilute to final concentrations.

-

Treatment: Remove the old medium from the cells and replace it with the ethionine-containing medium. Include a vehicle-only control group.

-

Incubation: Incubate cells for the desired time period (e.g., 24, 48, 72 hours). The duration depends on the specific endpoint being measured.

-

Endpoint Analysis: Harvest cells for analysis. This could include:

-

Viability/Proliferation Assays: MTT, WST-1, or cell counting.

-

Apoptosis Assays: Annexin V/PI staining, caspase activity assays.

-

Western Blotting: To analyze signaling pathways (e.g., mTOR pathway phosphorylation) or protein expression.

-

Methylation Analysis: Global DNA methylation assays or specific gene methylation via bisulfite sequencing.

-

Table 1: Representative Concentrations of DL-Ethionine in Cell Culture

| Cell Line | Concentration Range | Observed Effect(s) | Reference(s) |

| Lymphocytes | 2-4 mM | Inhibition of DNA synthesis | [16] |

| Rat Liver Cells | Not specified | Transformation, morphological changes | [17] |

| Yoshida Sarcoma | Not specified | Growth arrest (in methionine-free media) | [18] |

| HT-22 (Neuronal) | Not specified | ROS formation, apoptosis | [19] |

In Vivo Models: Induction of Pathological States

DL-ethionine is extensively used in animal models to induce conditions that mimic human diseases, most notably acute pancreatitis and fatty liver (steatohepatitis)[20][21][22][23].

Protocol: Induction of Acute Pancreatitis in Mice This protocol is a representative example and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Model: Female mice are often used as they can be more susceptible to ethionine-induced pancreatitis[20].

-

Diet: The pathological effects are greatly enhanced by a choline-deficient diet[20][24]. Animals are placed on a choline-deficient diet containing 0.5% (w/w) DL-ethionine.

-

Duration: The onset of pancreatitis is typically rapid, with significant histological changes occurring within 2-3 days and mortality within 5 days[20][24].

-

Monitoring: Animals must be monitored closely for signs of distress, weight loss, and morbidity.

-

Tissue Harvest: At predetermined time points (e.g., 24, 48, 72 hours), animals are euthanized. The pancreas and other organs are harvested for:

-

Histology: H&E staining to observe necrosis, hemorrhage, and inflammation.

-

Biochemical Assays: Measurement of serum amylase and lipase.

-

Molecular Analysis: Extraction of RNA or protein for gene expression or pathway analysis.

-

Caption: Experimental Workflow for an Ethionine-Induced Pancreatitis Model.

Part 4: Concluding Remarks

DL-ethionine is more than a simple structural analog; it is a sophisticated molecular tool that leverages cellular pathways to induce a state of profound metabolic stress. Its ability to simultaneously inhibit methylation, corrupt protein synthesis, and deplete cellular energy makes it a robust and reliable agent for studying the central role of methionine metabolism in health and disease. The experimental models it enables, from transformed liver cells to acute pancreatitis, continue to provide invaluable insights for researchers in oncology, gastroenterology, and drug development. A thorough understanding of its tripartite mechanism of action is essential for the design of rigorous experiments and the accurate interpretation of their outcomes.

References

-

Nicotinamide methyltransferase inhibition by S-adenosylethionine. (1983). Cancer Letters, 17(3), 295-300. [Link]

-

Ethionine. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Anthony, T. G., et al. (2009). Ethionine-Induced ATP Depletion Represses mTOR Signaling in the Absence of Increases in AMP-Activated Protein Kinase Activity in the Rat Liver. Bioscience, Biotechnology, and Biochemistry, 73(9), 1984-1988. [Link]

-

Methionine. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

de la Cruz, V., et al. (1985). Effect of ethionine on the in vitro synthesis and degradation of mitochondrial translation products in yeast. FEBS Letters, 192(1), 88-94. [Link]

-

Anthony, T. G., et al. (2009). Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver. Bioscience, Biotechnology, and Biochemistry, 73(9), 1984-1988. [Link]

-

Lozano-Sepulveda, S. A., et al. (2022). S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent. Cells, 11(3), 409. [Link]

-

Borchardt, R. T. (1977). Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 6. Structural modifications of S-adenosylmethionine. Journal of Medicinal Chemistry, 20(9), 1208-1215. [Link]

-

Dziegielewska, B., et al. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. International Journal of Molecular Sciences, 23(8), 4293. [Link]

-

Lombardi, B., Estes, L. W., & Longnecker, D. S. (1975). Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by DL-ethionine fed with a choline-deficient diet. The American Journal of Pathology, 79(3), 465–480. [Link]

-

L-Ethionine. (n.d.). In PubChem. Retrieved January 2, 2026, from [Link]

-

Loring, W. E., & Hartley, L. J. (1955). The Destructive Effects of DL-Ethionine on the Pancreas, Stomach, and Submaxillary Glands. The American Journal of Pathology, 31(3), 521–533. [Link]

-

Lerch, M. M., & Gorelick, F. S. (2013). Animal models of gastrointestinal and liver diseases. Animal models of acute and chronic pancreatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(5), G449-G463. [Link]

-

Liu, Y., et al. (2020). Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects. Frontiers in Cell and Developmental Biology, 8, 237. [Link]

-

S-Adenosyl methionine. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Levine, M., & Tarver, H. (1951). Effect of ethionine on the free amino acids in the rat. Journal of Biological Chemistry, 192(2), 835-850. [Link]

-

Dass, E., et al. (2020). Effects of DL-Methionine at various doses per se on liver in albino rats: An experimental study. Journal of Pharmaceutical Research International, 32(10), 1-8. [Link]

-

Smith, G. J., & Grisham, J. W. (1984). Characterization of rat liver cells transformed in culture by DL-ethionine. In Vitro, 20(4), 291-301. [Link]

-

S-adenosylmethionine (SAMe) benefits, dosage, and side effects. (n.d.). In Examine.com. Retrieved January 2, 2026, from [Link]

-

Schlunk, F. F., & Lombardi, B. (1967). On the ethionine-induced fatty liver in male and female rats. Laboratory Investigation, 17(3), 299-307. [Link]

-

Shiba, Y., & Kanno, Y. (1990). Effects of ATP depletion with DL-ethionine on biliary excretion of indocyanine green in the rat. Hiroshima Journal of Medical Sciences, 39(1), 11-14. [Link]

-

S-Adenosylmethionine (SAMe). (2021). In ScienceDirect. Retrieved January 2, 2026, from [Link]

-

S-Adenosylmethionine (SAMe) for Central Nervous System Health: A Systematic Review. (2024). Journal of Clinical Medicine, 13(18), 5432. [Link]

-

Kim, G., & Gladyshev, V. N. (2007). Methionine in Proteins: It's not just for protein initiation anymore. Journal of Biological Chemistry, 282(49), 35315-35319. [Link]

-

Bartels, H., & Hohorst, H. J. (1963). Studies on ethionine-induced fatty liver. Biochimica et Biophysica Acta, 71, 214-216. [Link]

-

Borchardt, R. T., et al. (1976). Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 4. Further modifications of the amino acid and base portions of S-adenosyl-L-homocysteine. Journal of Medicinal Chemistry, 19(9), 1104-1110. [Link]

-

Goseki, N., et al. (1992). Methionine depletion modulates the antitumor and antimetastatic efficacy of ethionine. Anticancer Research, 12(4), 1219-1224. [Link]

-

S-Adenosyl-L-Methionine (SAMe): In Depth. (n.d.). In National Center for Complementary and Integrative Health. Retrieved January 2, 2026, from [Link]

-

Gukovskaya, A. S., et al. (2017). Mechanisms of Pancreatic Injury Induced by Basic Amino Acids Differ Between L-Arginine, L-Ornithine, and L-Histidine. Frontiers in Physiology, 8, 97. [Link]

-

Rawson, N. E., Ulrich, P. M., & Friedman, M. I. (1994). L-ethionine, an amino acid analogue, stimulates eating in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 267(2), R612-R615. [Link]

-

Bollag, W., & Gallico, E. (1952). The effect of DL-ethionine on the content of some enzymes in pancreas and liver. Biochimica et Biophysica Acta, 9(2), 193-198. [Link]

-

Zabos, P., et al. (1978). Effect of L-ethionine on macromolecular synthesis in mitogen-stimulated lymphocytes. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 520(1), 139-152. [Link]

Sources

- 1. Ethionine - Wikipedia [en.wikipedia.org]

- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide methyltransferase inhibition by S-adenosylethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 6. Structural modifications of S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of ethionine on the in vitro synthesis and degradation of mitochondrial translation products in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methionine - Wikipedia [en.wikipedia.org]

- 11. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-ethionine, an amino acid analogue, stimulates eating in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of ATP depletion with DL-ethionine on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of L-ethionine on macromolecular synthesis in mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of rat liver cells transformed in culture by DL-ethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methionine depletion modulates the antitumor and antimetastatic efficacy of ethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by DL-ethionine fed with a choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Destructive Effects of DL-Ethionine on the Pancreas, Stomach, and Submaxillary Glands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. On the ethionine-induced fatty liver in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Studies on ethionine-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Animal models of gastrointestinal and liver diseases. Animal models of acute and chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of Protein Synthesis by DL-Ethionine: Mechanisms and Methodologies

Abstract

DL-Ethionine, the S-ethyl analog of the essential amino acid L-methionine, serves as a potent and multifaceted inhibitor of protein synthesis. Its utility in biological research stems from its ability to act as a metabolic antagonist, disrupting several critical cellular pathways. This technical guide provides an in-depth exploration of the core mechanisms through which DL-ethionine exerts its inhibitory effects, intended for researchers, scientists, and professionals in drug development. We will dissect its role in competitive inhibition of tRNA charging, the phenomenon of "ATP trapping" via the formation of S-adenosylethionine, and the downstream consequences for cellular signaling and viability. Furthermore, this guide furnishes detailed, field-proven protocols for quantifying its effects, complete with explanations of the causality behind experimental design choices to ensure scientific integrity and reproducibility.

Introduction: The Role of Methionine and its Antagonist, Ethionine

Methionine is a critical amino acid, serving not only as a fundamental building block for protein synthesis but also as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions involving DNA, RNA, proteins, and lipids.[1][2][3] The initiation of protein synthesis in both prokaryotes and eukaryotes begins with a methionine residue, highlighting its central role in translation.[4][5]

DL-Ethionine, as a structural analog, competitively interferes with methionine's metabolic pathways.[6] It is recognized by cellular machinery designed for methionine, leading to a cascade of disruptive events. The primary mechanisms of its action, which we will explore in detail, are:

-

Inhibition of tRNA Charging and Protein Incorporation: Ethionine competes with methionine for the active site of methionyl-tRNA synthetase, leading to the formation of ethionyl-tRNA and subsequent incorporation of ethionine into nascent polypeptide chains.[7]

-

ATP Depletion via S-Adenosylethionine (SAE) Formation: Ethionine is a substrate for methionine adenosyltransferase, which catalyzes its reaction with ATP to form S-adenosylethionine (SAE).[8][9][10] The accumulation of stable SAE effectively sequesters adenosine, leading to a significant depletion of the cellular ATP pool.[11][12][13]

This guide will elucidate these mechanisms and provide practical frameworks for their investigation in a laboratory setting.

Core Mechanisms of Protein Synthesis Inhibition

Interference with tRNA Aminoacylation

The first step in incorporating an amino acid into a protein is "charging" its cognate transfer RNA (tRNA), a reaction catalyzed by aminoacyl-tRNA synthetases.[4][14][15] This process is essential for the fidelity of translation.

DL-ethionine acts as a competitive substrate for methionyl-tRNA synthetase. The enzyme mistakenly recognizes ethionine and attaches it to tRNAMet, forming ethionyl-tRNAMet. This has two major consequences:

-

Reduced Methionyl-tRNAMet Pool: The competition directly lowers the concentration of correctly charged methionyl-tRNAMet, slowing the rate of translation initiation and methionine incorporation.

-

Incorporation of Ethionine: The ethionyl-tRNAMet can be utilized by the ribosome, leading to the incorporation of ethionine into polypeptide chains.[7] The presence of an ethyl group instead of a methyl group can alter the protein's secondary and tertiary structure, leading to misfolding, loss of function, and potentially accelerated degradation.[7]

Figure 1: Competitive inhibition of tRNA charging by DL-Ethionine.

ATP Trapping and Disruption of Cellular Energetics

Perhaps the most potent effect of ethionine is the rapid and severe depletion of cellular ATP.[11][16] This occurs because methionine adenosyltransferase (MAT), the enzyme that synthesizes SAM from methionine and ATP, also readily uses ethionine as a substrate.[8][9]

The reaction is as follows: Ethionine + ATP → S-Adenosylethionine (SAE) + PPi + Pi

Unlike SAM, which is readily metabolized, SAE is a relatively stable compound and a poor substrate for subsequent reactions.[10] This leads to its accumulation within the cell, effectively sequestering the adenosine moiety from the ATP pool. This "ATP trapping" starves the cell of its primary energy currency.

The consequences of ATP depletion are profound and widespread:

-

Global Inhibition of Protein Synthesis: Translation is an energy-intensive process. Reduced ATP levels directly inhibit the initiation and elongation steps of protein synthesis.[11][17]

-

Downregulation of mTOR Signaling: The mammalian target of rapamycin (mTOR) is a crucial kinase that senses cellular energy status and regulates cell growth and protein synthesis. ATP depletion leads to the dephosphorylation and inactivation of mTOR and its downstream targets, such as S6K1 and 4E-BP1, further repressing translation initiation.[11][17]

-

Inhibition of RNA Synthesis: RNA polymerases also require ATP as a substrate and energy source. A decline in ATP concentration has been shown to parallel the inhibition of RNA synthesis.[16]

Figure 2: The "ATP Trapping" mechanism induced by DL-Ethionine.

Experimental Methodologies for Studying Ethionine's Effects

To quantitatively assess the impact of DL-ethionine, well-controlled experiments are essential. The following protocols are designed to be self-validating by including necessary controls and providing a clear rationale for each step.

Protocol: In Vitro Translation Assay

This assay directly measures the incorporation of a radiolabeled amino acid into newly synthesized proteins in a cell-free system, providing a direct readout of translation inhibition.

Causality Rationale: An in vitro system isolates the translational machinery from other cellular processes. This allows for the direct assessment of ethionine's impact on the core process of protein synthesis, independent of its effects on transcription or cell signaling. Using a cell-free extract provides all the necessary components (ribosomes, tRNAs, initiation/elongation factors).[18][19]

Methodology:

-

Preparation of Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix. For a single 25 µL reaction, combine:

-

12.5 µL Rabbit Reticulocyte Lysate

-

2.5 µL 10x Reaction Buffer (containing salts and HEPES)

-

1.0 µL Amino Acid Mixture (minus methionine)

-

1.0 µL [35S]-Methionine (>1000 Ci/mmol)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Experimental Groups: Prepare separate reaction tubes for each condition:

-

Control: Add 5 µL of nuclease-free water.

-

DL-Ethionine: Add 5 µL of DL-Ethionine stock solution to achieve the desired final concentration (e.g., 1-10 mM).

-

Rescue: Add 5 µL of a solution containing both DL-Ethionine and an excess of L-Methionine (e.g., 10-fold molar excess) to demonstrate competitive reversal.

-

-

Initiation of Translation: Add 1 µL of a control mRNA (e.g., Luciferase mRNA, 1 mg/mL) to each tube. Mix gently.

-

Incubation: Incubate the tubes at 30°C for 60-90 minutes.

-

Termination and Precipitation:

-

Place tubes on ice. Spot 5 µL from each reaction in triplicate onto Whatman 3MM filter paper discs.

-

To precipitate the newly synthesized proteins, immerse the filters in ice-cold 10% Trichloroacetic Acid (TCA) for 10 minutes.[18]

-

To remove unincorporated [35S]-Methionine charged to tRNA, boil the filters in 5% TCA for 10 minutes.[18]

-

Wash filters sequentially with 5% TCA, 95% ethanol, and finally ether. Allow to air dry completely.

-

-

Quantification: Place each dry filter in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of protein synthesis.

Figure 3: Experimental workflow for the in vitro translation assay.

Protocol: Cell Viability Assay (ATP-Based)

This assay measures the level of intracellular ATP as an indicator of cell health and metabolic activity. Given ethionine's potent ATP-depleting effects, this is a highly relevant method for quantifying its cytotoxicity.

Causality Rationale: Healthy, metabolically active cells maintain a high and stable level of ATP. A decrease in ATP is a direct indicator of cellular stress and a precursor to cell death.[20][21] This assay directly measures the endpoint of the "ATP trapping" mechanism. Commercial kits utilizing luciferase, which produces light in an ATP-dependent reaction, provide a highly sensitive and linear readout.[21]

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment:

-

Prepare serial dilutions of DL-ethionine in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DL-ethionine (e.g., 0 µM, 10 µM, 100 µM, 1 mM, 10 mM).

-

Include a vehicle control (medium only) and a positive control for cell death (e.g., a known cytotoxic agent).

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Assay Procedure (Example using Promega CellTiter-Glo®):

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add 100 µL of the ATP assay reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence of each well using a microplate luminometer. The luminescent signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells in culture.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control wells. Plot the percentage of viability against the log of the ethionine concentration to determine the IC50 value.

Quantitative Data & Expected Outcomes

Treatment of cells or tissues with DL-ethionine is expected to yield a dose-dependent decrease in both protein synthesis and cellular ATP levels.

| Parameter Measured | Ethionine Concentration | Expected Outcome (Relative to Control) | Probable Cause |

| Hepatic ATP Levels | 100 mg/kg (in vivo, rat) | ~35% of control after 5 hours[12][13] | ATP Trapping via SAE formation |

| Protein Synthesis | Varies (in vivo/in vitro) | Significant decrease[11][22][23][24][25] | ATP depletion & tRNA mischarging |

| mTOR Signaling | Varies (in vivo, rat) | Hypophosphorylation of S6K1 & 4E-BP1[11][17] | ATP depletion-induced pathway inhibition |

| Cell Viability | Dose-dependent | Decrease (e.g., IC50 determination)[26] | Apoptosis induced by metabolic stress |

Conclusion

DL-Ethionine is a powerful tool for probing the mechanisms of protein synthesis and cellular energy metabolism. Its dual-action mechanism—interfering with tRNA charging and inducing profound ATP depletion—makes it a robust inhibitor. Understanding these core principles is essential for designing experiments that yield clear, interpretable results. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize DL-ethionine as an experimental agent, ensuring that studies are conducted with scientific rigor and a clear understanding of the underlying biochemical causality.

References

-

Brada, Z., & Hrstka, I. (1988). Formation of S-adenosylethionine in liver of rats chronically fed with DL-ethionine. Carcinogenesis, 9(8), 1359–1362. [Link]

-

Smith, R. C., & Salmon, W. D. (1965). Formation of S-adenosylethionine by ethionine-treated rats. Archives of Biochemistry and Biophysics, 111(1), 191–196. [Link]

-

Lanz, N. D., Rectenwald, J. M., & Booker, S. J. (2018). S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG. Biochemistry, 57(3), 425–435. [Link]

-

Mentch, S. J., & Locasale, J. W. (2018). Methionine metabolism influences the genomic architecture of H3K4me3 with the link to gene expression encoded in peak width. bioRxiv. [Link]

-

Özcan, A., & Çetin, İ. (2021). Methionine affects the expression of pluripotency genes and protein levels associated with methionine metabolism in adult, fetal, and cancer stem cells. Amino Acids, 53(11), 1737–1750. [Link]

-

Gordon, M. W., & Gordon, G. B. (1971). The inhibition of protein synthesis in a rat brain system by ethionine in vitro and in vivo. Journal of Neurochemistry, 18(8), 1461–1468. [Link]

-

Gao, Y., Wu, F., Zhou, J., & Yang, W. (2019). Role of methionine on epigenetic modification of DNA methylation and gene expression in animals. Journal of Animal Science and Biotechnology, 10, 39. [Link]

-

Li, K., et al. (2020). Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects. Frontiers in Cell and Developmental Biology, 8, 599. [Link]

-

Biocyclopedia. (n.d.). In vitro translation assay. Amino Acids & Proteins | Laboratory Methodology. [Link]

-

Hyams, D., Sabesin, S., Greenberger, N., & Isselbacher, K. (1966). Protein Synthesis Inhibition: Mechanism for the Production of Impaired Fat Absorption. Biochimica et Biophysica Acta. [Link]

-

Shulga, A. S., et al. (2023). Effect of Methionine on Gene Expression in Komagataella phaffii Cells. International Journal of Molecular Sciences, 24(7), 6393. [Link]

-

News-Medical.Net. (2022). Diet supplemented with or deficient in methionine affects gene expression related to liver cell fat metabolism. [Link]

-

Brada, Z., & Bulba, S. (1977). Acute lethality of D- and L-ethionine in Swiss mice. Cancer Letters, 3(1-2), 71-76. [Link]

-

Kasperczyk, H., & Koj, A. (1983). Ethionine-dependent inhibition of acute-phase plasma protein synthesis in the rat. British Journal of Experimental Pathology, 64(3), 277–285. [Link]

-

Maini, R., et al. (2016). A continuous fluorescent assay for in vitro translation compatible with non-canonical amino acids. ACS Chemical Biology, 11(7), 1832–1837. [Link]

-

Wikipedia. (n.d.). S-Adenosyl methionine. [Link]

-

Baylor Tutoring. (2023). tRNA Charging. [Link]

-

Higuchi, M., et al. (2009). Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver. Bioscience, Biotechnology, and Biochemistry, 73(9), 1984-1988. [Link]

-

PubChem. (n.d.). L-Ethionine. National Center for Biotechnology Information. [Link]

-

Duque, J., & Butow, R. A. (1987). Effect of ethionine on the in vitro synthesis and degradation of mitochondrial translation products in yeast. Journal of Biological Chemistry, 262(24), 11633–11638. [Link]

-

Schlunk, F. F., Longnecker, D. S., & Lombardi, B. (1968). On the ethionine-induced inhibition of protein synthesis in male and female rats--lack of effect on intestinal mucosa. Biochimica et Biophysica Acta, 158(3), 425–434. [Link]

-

Wikipedia. (n.d.). Amino acid activation. [Link]

-

Ogura, H., et al. (1981). The role of translational inhibitor in ethionine-induced inhibition of protein synthesis. FEBS Letters, 128(2), 261–264. [Link]

-

Shiba, Y., & Kanno, Y. (1990). Effects of ATP Depletion with DL-Ethionine on Biliary Excretion of Indocyanine Green in the Rat. Hiroshima Journal of Medical Sciences, 39(1), 11-14. [Link]

-

BYJU'S. (n.d.). tRNA Charging or Amino Acid Activation. [Link]

-

Shiba, Y., & Kanno, Y. (1990). Effects of ATP depletion with DL-ethionine on biliary excretion of indocyanine green in the rat. Hiroshima Journal of Medical Sciences, 39(1), 11-14. [Link]

-

Step 1 Review. (2020). USMLE Step 1 - Lesson 15 - tRNA structure, charging, mRNA start and stop codons. [Link]

-

AK Lectures. (2016). Metabolism of Methionine. [Link]

-

Bio-protocol. (n.d.). Protein Translation Study – Label Protein with S35 Methionine in Cells. [Link]

-

Villa-Trevino, S., Shull, K. H., & Farber, E. (1966). The inhibition of liver ribonucleic acid synthesis by ethionine. Journal of Biological Chemistry, 241(20), 4670–4674. [Link]

-

ResearchGate. (n.d.). L-methionine promotes the cytotoxicity of CD8+ T cells target liver cancer cells. [Link]

-

Tani, H., et al. (1973). Effect of ethionine on carbohydrate and lipid metabolism. Journal of Lipid Research, 14(1), 32-40. [Link]

-

Avcilar-Kirtas, M., et al. (2012). Selective charging of tRNA-isoacceptors induced by amino-acid starvation. RNA, 18(6), 1237-1246. [Link]

-

Romo, E. C., & Agostini-Vulaj, N. (2023). Methionine cycle inhibition disrupts antioxidant metabolism and reduces glioblastoma cell survival. Journal of Biological Chemistry, 299(11), 105315. [Link]

-

Ogura, H., et al. (1998). Translational initiation regulators are hypophosphorylated in rat liver during ethionine-mediated ATP depletion. Biochemical and Biophysical Research Communications, 245(3), 738–742. [Link]

-

White, L. P., & Shimkin, M. B. (1954). Effects of DL-ethionine in six patients with neoplastic disease. Cancer, 7(5), 867–872. [Link]

-

Microbe Notes. (2023). Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. [Link]

-

Dass, E., et al. (2020). Effects of DL-Methionine at various doses per se on liver in albino rats: An experimental study. International Journal of Basic & Clinical Pharmacology, 9(8), 1238. [Link]

-

Longnecker, D. S., Farber, E., & Shull, K. H. (1968). The biochemical pathology of ethionine-lnduced pancreatic damage: Ethionine incorporation into proteins, and ATP levels in pancreas of rats. Archives of Biochemistry and Biophysics, 127(1), 601-612. [Link]

-

Barua, S., & Junaid, M. A. (2022). Maternal Nutrition and Toxicant Interactions as Epigenetic Architects. Drug, Healthcare and Patient Safety, 14, 133–150. [Link]

Sources

- 1. Methionine affects the expression of pluripotency genes and protein levels associated with methionine metabolism in adult, fetal, and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of methionine on epigenetic modification of DNA methylation and gene expression in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of ethionine on the in vitro synthesis and degradation of mitochondrial translation products in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of S-adenosylethionine in liver of rats chronically fed with DL-ethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of S-adenosylethionine by ethionine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 13. Effects of ATP depletion with DL-ethionine on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amino acid activation - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. researchgate.net [researchgate.net]

- 17. Translational initiation regulators are hypophosphorylated in rat liver during ethionine-mediated ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro translation assay - Amino Acids & Proteins | Laboratory Methodology [biocyclopedia.com]

- 19. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 21. Cell Viability Guide | How to Measure Cell Viability [promega.sg]

- 22. The inhibition of protein synthesis in a rat brain system by ethionine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ethionine-dependent inhibition of acute-phase plasma protein synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. On the ethionine-induced inhibition of protein synthesis in male and female rats--lack of effect on intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The role of translational inhibitor in ethionine-induced inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Gauntlet: An In-depth Technical Guide to the Fate of DL-Ethionine

This guide provides a comprehensive exploration of the metabolic journey of DL-ethionine, a synthetic amino acid analogue of methionine. For researchers, toxicologists, and drug development professionals, understanding the intricate biotransformation of this compound is paramount for harnessing its utility as a research tool and mitigating its toxicological risks. This document moves beyond a mere recitation of facts to explain the causality behind its metabolic activation, its profound impact on cellular machinery, and the experimental methodologies used to unravel its complexities.

Introduction: Ethionine, the Deceptive Analogue

Ethionine, with its characteristic ethyl group replacing the methyl group of methionine, presents a fascinating case of molecular mimicry.[1] This structural similarity allows it to infiltrate the tightly regulated pathways of methionine metabolism, leading to a cascade of cellular disruptions. Primarily known as a methionine antagonist and an antimetabolite, ethionine has been instrumental in elucidating fundamental cellular processes, including the critical role of S-adenosylmethionine (SAM) in methylation reactions.[1][2] However, its utility is shadowed by its potent hepatotoxicity and carcinogenicity, making a thorough understanding of its metabolic fate a critical endeavor.

The Central Hub of Ethionine Metabolism: The Methionine Cycle

The metabolic fate of ethionine is inextricably linked to the methionine cycle, a central metabolic hub governing methylation, polyamine synthesis, and the transsulfuration pathway. The liver is the primary organ responsible for metabolizing approximately 50% of dietary methionine and, consequently, is the main stage for ethionine's metabolic drama.[3]

The Initial Encounter: Uptake and Activation

Like its natural counterpart, ethionine is transported into cells via amino acid transporters. Once inside the cell, particularly within hepatocytes, it becomes a substrate for the enzyme methionine adenosyltransferase (MAT) .[3][4] This enzyme catalyzes the critical activation step, transferring the adenosyl moiety from ATP to the sulfur atom of ethionine to form S-adenosylethionine (SAE) .[2][5] This reaction is analogous to the formation of S-adenosylmethionine (SAM) from methionine.[6][7]

There are different isoforms of MAT, with MAT1A being predominantly expressed in the healthy adult liver and MAT2A being more widely distributed and expressed in fetal liver and cancerous tissues.[8][9][10] The kinetic properties of these isoenzymes differ, which can influence the rate of SAE formation and the subsequent toxic effects.[4][9]

Diagram 1: The Initial Activation of Ethionine This diagram illustrates the enzymatic conversion of ethionine to S-adenosylethionine (SAE) by methionine adenosyltransferase (MAT), a crucial first step in its metabolic pathway.

The Consequences of a Counterfeit Co-substrate

The formation of SAE is the linchpin of ethionine's metabolic impact. SAE can then participate in several downstream pathways, leading to widespread cellular dysfunction.

Diagram 2: Major Metabolic Fates of S-Adenosylethionine This diagram outlines the primary metabolic pathways that S-adenosylethionine (SAE) enters, highlighting its role as a competitive inhibitor and a source of ethyl group transfer.

SAE can serve as a donor of its ethyl group in reactions catalyzed by methyltransferases. This process, termed "transethylation," leads to the aberrant ethylation of crucial macromolecules, including DNA, RNA, and proteins.[2][11] This can have profound consequences:

-

DNA Ethylation: The formation of ethylated DNA adducts can lead to mutations and genomic instability, a key factor in ethionine-induced carcinogenesis.

-

RNA Ethylation: Ethylation of RNA, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA), can impair their function, leading to disruptions in protein synthesis and ribosome biogenesis.[12][13]

-

Protein Ethylation: The ethylation of proteins can alter their structure and function, impacting enzyme activity and cellular signaling. Ethionine has been shown to inhibit the in vivo methylation of nuclear proteins.[11]

The presence of SAE competitively inhibits SAM-dependent methyltransferases, leading to a state of global hypomethylation.[13] This is a critical mechanism of ethionine's toxicity, as DNA and histone methylation are essential for epigenetic gene regulation.[14] The resulting alterations in gene expression can contribute to the development of liver injury and cancer.

Ethionine can be mistakenly recognized by methionyl-tRNA synthetase and incorporated into proteins in place of methionine.[1] The presence of ethionine in polypeptide chains can lead to the synthesis of dysfunctional proteins with altered structures and impaired biological activity.

The Toxicological Fallout: Mechanisms of Ethionine-Induced Cellular Injury

The metabolic perturbations initiated by ethionine culminate in significant cellular damage, particularly in the liver. The primary mechanisms of toxicity are multifaceted and interconnected.

ATP Depletion: An Energy Crisis

A hallmark of acute ethionine toxicity is the rapid and severe depletion of hepatic ATP.[5][15] The continuous and unregulated conversion of ethionine to SAE by MAT consumes large amounts of ATP. Unlike the tight regulation of SAM synthesis, the formation of SAE is less controlled, leading to a phenomenon known as "ATP trapping."[5] This energy crisis disrupts numerous ATP-dependent cellular processes, including ion transport, macromolecular synthesis, and signal transduction, ultimately contributing to cell death.

Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded proteins due to ethionine incorporation and impaired protein synthesis can trigger the unfolded protein response (UPR) and lead to ER stress. Prolonged ER stress can activate apoptotic pathways, contributing to hepatocyte death.

Oxidative Stress

While not the primary initiating event, ethionine-induced metabolic disturbances can lead to the generation of reactive oxygen species (ROS) and oxidative stress. This can further damage cellular components and exacerbate liver injury.

Liver Injury and Carcinogenesis

Chronic exposure to ethionine is a well-established model for inducing experimental liver cirrhosis and hepatocellular carcinoma in rodents.[16][17] The combination of ATP depletion, aberrant ethylation, hypomethylation-induced changes in gene expression, and chronic inflammation creates a pro-carcinogenic environment.

Experimental Methodologies for Studying Ethionine Metabolism

A variety of in vitro and in vivo models, coupled with advanced analytical techniques, are employed to investigate the metabolic fate of DL-ethionine.

In Vitro Models

-

Isolated Hepatocytes: Primary hepatocytes or liver cell lines (e.g., HepG2) are valuable for studying the cellular uptake, metabolism, and acute toxicity of ethionine in a controlled environment.

-

Liver Microsomes and S9 Fractions: These subcellular fractions are used to investigate the enzymatic activities involved in ethionine metabolism, particularly the initial activation by MAT.

In Vivo Models

-

Rodent Models: Rats and mice are the most common animal models for studying the systemic effects of ethionine, including liver injury, carcinogenesis, and its impact on various metabolic pathways.[5][18][19]

Analytical Techniques

The accurate quantification of ethionine and its metabolites is crucial for understanding its metabolic fate.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, is a widely used technique for separating and quantifying ethionine, SAE, and related compounds in biological samples.[20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for the simultaneous detection and quantification of a wide range of metabolites in the methionine cycle, including ethionine and its derivatives.[21][22][23]

Table 1: Key Metabolites in Ethionine Metabolism and their Analytical Methods

| Metabolite | Abbreviation | Primary Analytical Method | Key Findings from Analysis |

| DL-Ethionine | Eth | HPLC, LC-MS/MS | Measures uptake and clearance. |

| S-Adenosylethionine | SAE | HPLC, LC-MS/MS | Indicates the extent of metabolic activation and potential for toxicity.[20] |

| S-Adenosylmethionine | SAM | HPLC, LC-MS/MS | Levels are often depleted in the presence of ethionine, indicating competitive inhibition. |

| S-Adenosylhomocysteine | SAH | HPLC, LC-MS/MS | The SAM/SAH ratio is a critical indicator of cellular methylation capacity. |

| Homocysteine | Hcy | HPLC, LC-MS/MS | Can be altered due to disruptions in the transsulfuration pathway. |

Experimental Protocol: Quantification of Ethionine and its Metabolites in Rat Liver Tissue using LC-MS/MS

This protocol provides a generalized workflow for the analysis of ethionine and its key metabolites in liver tissue.